N-Methylformamide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

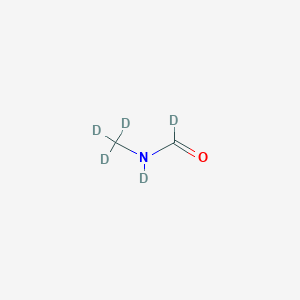

2D Structure

3D Structure

Properties

CAS No. |

863653-47-8 |

|---|---|

Molecular Formula |

C2H5NO |

Molecular Weight |

64.10 g/mol |

IUPAC Name |

N,1-dideuterio-N-(trideuteriomethyl)formamide |

InChI |

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD |

InChI Key |

ATHHXGZTWNVVOU-OMGDYAOASA-N |

Isomeric SMILES |

[2H]C(=O)N([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CNC=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to N-Methylformamide-d5: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of N-Methylformamide-d5 (NMF-d5). NMF-d5 is the deuterated analog of N-Methylformamide (NMF), an organic compound used as a specialized solvent and a reagent in various organic syntheses.[1] The substitution of hydrogen atoms with deuterium makes NMF-d5 a valuable tool in mechanistic studies, metabolic fate investigations, and as a solvent for nuclear magnetic resonance (NMR) spectroscopy.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] Its physical and chemical properties are summarized below. The data presented is a compilation from various suppliers and predictive models.

| Property | Value | Source(s) |

| Chemical Name | N-(methyl-d3)formamide-N,1-d2 | [3] |

| Synonyms | This compound, N-메틸포름아미드-D5 | [2] |

| CAS Number | 863653-47-8 | [2] |

| Molecular Formula | C₂D₅NO | [3] |

| Linear Formula | DCONDCD₃ | [4] |

| Molecular Weight | 64.10 g/mol | [2] |

| Appearance | Colorless Liquid | [2][5] |

| Isotopic Purity | ≥98 atom % D | |

| Density (Predicted) | 0.9 ± 0.1 g/cm³ | [2] |

| Boiling Point (Predicted) | 182.5 ± 9.0 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 81.5 ± 3.7 °C | [2] |

| Solubility | Miscible with water. | [1] |

Spectroscopic and Structural Information

Structural identifiers are crucial for database searches and compound registration.

| Identifier Type | Value | Source(s) |

| SMILES | [2H]N(C([2H])=O)C([2H])([2H])[2H] | |

| InChI | 1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D/hD | [3] |

| InChI Key | ATHHXGZTWNVVOU-OMGDYAOASA-N | |

| PubChem Substance ID | 329760819 |

Reactivity and Stability

Stability: N-Methylformamide is stable at room temperature in closed containers under normal storage and handling conditions.[6] It is important to avoid excess heat.[6]

Incompatibilities: NMF-d5, similar to its non-deuterated counterpart, is incompatible with strong oxidizing agents, acids, bases, and acid chlorides.[6][7] Contact with these substances should be avoided to prevent vigorous reactions.

Hazardous Decomposition: When heated to decomposition, NMF can emit toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][8]

Synthesis and Applications

N-Methylformamide is an important raw material in organic synthesis, notably for producing certain pesticides and pharmaceuticals.[9][10] The deuterated form, NMF-d5, is particularly useful as a non-protic solvent for NMR analysis and for isotopic labeling studies to trace reaction mechanisms or metabolic pathways.

General Synthesis Workflow

The synthesis of NMF typically involves the reaction of methylamine with a formate ester, such as methyl formate.[1] For the deuterated analog, deuterated starting materials would be used.

References

- 1. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. This compound | CAS 863653-47-8 | LGC Standards [lgcstandards.com]

- 4. N-メチルホルムアミド-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.it [fishersci.it]

- 9. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 10. N-Methylformamide (CAS 123-39-7) | 99.5% High Purity on Royalchem [royal-chem.com]

Synthesis of N-Methylformamide-d5: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of N-Methylformamide-d5 (DCONDCD₃), a crucial deuterated solvent and intermediate in various research and development applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to clarify the synthetic pathways and workflows.

Introduction

This compound is the isotopically labeled analog of N-Methylformamide (NMF), where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in a range of scientific disciplines. In pharmaceutical research, it serves as an internal standard in pharmacokinetic studies and as a tracer in metabolic investigations. Its distinct mass spectrometric and NMR spectroscopic signatures allow for precise quantification and structural elucidation. This guide details the primary and alternative methods for the laboratory preparation of this compound.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, primarily adapting established methods for the preparation of its non-deuterated counterpart. The most common and reliable methods involve the reaction of a deuterated methylamine species with a deuterated formic acid derivative.

Primary Synthetic Route: Reaction of Methylamine-d5 with Methyl Formate-d

The preferred method for synthesizing this compound involves the reaction of Methylamine-d5 (CD₃ND₂) with Methyl Formate-d (DCOOCD₃). This method is advantageous due to the commercial availability of the deuterated starting materials and generally proceeds with good yields.

The overall reaction is as follows:

CD₃ND₂ + DCOOCD₃ → DCONDCD₃ + CD₃OD

Alternative Synthetic Route: Reaction of Methylamine-d5 with Formic Acid-d2

An alternative pathway is the direct reaction of Methylamine-d5 (CD₃ND₂) with Formic Acid-d2 (DCOOD). This reaction typically requires the removal of water (D₂O) to drive the equilibrium towards the product.[1]

The overall reaction is as follows:

CD₃ND₂ + DCOOD → DCONDCD₃ + D₂O

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Protocol for the Reaction of Methylamine-d5 with Ethyl Formate-d4

This protocol is adapted from a known procedure for the synthesis of N-methylformamide.[2]

Materials and Equipment:

-

Methylamine-d5 (CD₃ND₂)

-

Ethyl Formate-d4 (DCOOC₂D₅)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (for purification)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl Formate-d4.

-

Cool the flask in an ice bath and slowly add a stoichiometric equivalent of Methylamine-d5.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to a gentle reflux for 2-3 hours.

-

After the reaction is complete, arrange the apparatus for distillation.

-

Carefully distill the reaction mixture. Collect the fraction boiling at approximately 198-199 °C, which is the this compound product. For higher purity, vacuum distillation is recommended.[2]

Protocol for the Reaction of Methylamine-d5 with Formic Acid-d2 with Azeotropic Water Removal

This protocol is adapted from a procedure for the synthesis of N-methylformanilide.[1]

Materials and Equipment:

-

Methylamine-d5 (CD₃ND₂)

-

Formic Acid-d2 (DCOOD)[3]

-

Toluene (or other suitable azeotroping agent)

-

Round-bottom flask with magnetic stirrer

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (for purification)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine Methylamine-d5, Formic Acid-d2, and toluene.

-

Heat the mixture to reflux. The water (D₂O) formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene by distillation under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Deuterated Starting Materials

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Isotopic Purity |

| Methylamine-d5 | CD₃ND₂ | 36.09 | -6.3 | >99 atom % D |

| Formic Acid-d2 | DCOOD | 48.04 | 100.8 | >98 atom % D |

Table 2: Properties of this compound

| Property | Value |

| Linear Formula | DCONDCD₃ |

| Molecular Weight | 64.10 |

| Appearance | Colorless liquid |

| Boiling Point | ~198-199 °C (at atmospheric pressure) |

| Isotopic Purity | Dependent on starting materials, typically >98 atom % D |

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound for laboratory use is readily achievable through the adaptation of established protocols for its non-deuterated analog. The key to a successful synthesis lies in the use of high-purity deuterated starting materials and careful control of reaction and purification conditions. The methods outlined in this guide provide a solid foundation for researchers and scientists to produce this valuable isotopically labeled compound for their specific applications.

References

N-Methylformamide-d5: A Technical Guide for Researchers

An in-depth examination of the physical characteristics, synthesis, and applications of the deuterated solvent and research tool, N-Methylformamide-d5.

This compound (NMF-d5) is the deuterated analog of N-Methylformamide (NMF), a polar organic solvent and a valuable building block in chemical synthesis. The substitution of hydrogen atoms with deuterium isotopes makes NMF-d5 a powerful tool in a variety of research applications, particularly in mechanistic studies, as an internal standard for mass spectrometry-based quantification, and in the investigation of metabolic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of NMF-d5, details on its synthesis, and insights into its utility in scientific research.

Core Physical and Chemical Data

The fundamental properties of this compound are summarized below, with data for its non-deuterated counterpart provided for comparison.

| Property | This compound | N-Methylformamide |

| CAS Number | 863653-47-8[1] | 123-39-7[1] |

| Molecular Formula | C₂D₅NO[1] | C₂H₅NO |

| Molecular Weight | 64.10 g/mol [2] | 59.07 g/mol |

| Accurate Mass | 64.07 Da[1] | 59.0371 Da |

| Appearance | Colorless liquid | Colorless liquid |

| Density (predicted) | 0.9 ± 0.1 g/cm³ | 1.011 g/cm³ |

| Boiling Point (predicted) | 182.5 ± 9.0 °C at 760 mmHg | 180-185 °C |

| Flash Point (predicted) | 81.5 ± 3.7 °C | 111 °C |

| Isotopic Purity | Typically ≥98 atom % D[2] | N/A |

Synthesis and Purification

Experimental Protocol: Synthesis of N-Methylformamide (Adaptable for this compound)

Materials:

-

Methylamine (or Methylamine-d5)

-

Methyl formate (or Methyl formate-d)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methylamine and methyl formate. A slight excess of methylamine is often used to ensure complete reaction of the formate.

-

Reaction: The reaction is typically exothermic and may require initial cooling in an ice bath to control the temperature. Once the initial exotherm subsides, the mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the excess methylamine and the methanol byproduct are removed by distillation at atmospheric pressure.

-

Purification: The crude N-Methylformamide is then purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of N-Methylformamide is collected.

-

Drying: The purified product can be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate and then filtered to yield the final product.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the spectra can be predicted based on the known spectra of N-Methylformamide, accounting for the effects of deuteration.

-

¹H NMR: In a fully deuterated this compound, the proton NMR spectrum is expected to be silent, showing only residual proton signals from any isotopic impurities or the solvent if not deuterated.

-

¹³C NMR: The carbon-13 NMR spectrum of NMF-d5 would show signals for the two carbon atoms. The coupling between carbon and deuterium (C-D) would result in multiplets for the signals, in contrast to the singlets or proton-coupled multiplets seen for NMF.

-

Infrared (IR) Spectroscopy: The IR spectrum of NMF-d5 will show characteristic C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretches in NMF (around 2800-3000 cm⁻¹). Similarly, the N-D stretch will be at a lower frequency than the N-H stretch.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of NMF-d5 will be observed at m/z = 64, corresponding to its molecular weight. This is a clear shift from the m/z = 59 peak of NMF. The fragmentation pattern will also differ due to the presence of deuterium.

Applications in Research and Drug Development

This compound serves as a crucial tool in understanding reaction mechanisms and metabolic pathways. The heavier isotope of hydrogen can lead to a kinetic isotope effect, where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. This phenomenon is exploited to probe the rate-determining steps of chemical and enzymatic reactions.

Metabolic Pathway of N-Methylformamide

A significant application of this compound is in the study of its metabolism. Research has shown that the metabolism of N-methylformamide is subject to a large primary kinetic isotope effect when the formyl hydrogen is replaced by deuterium[3]. This indicates that the oxidation of the formyl group is a key step in its metabolism. The metabolic pathway involves the formation of S-(N-methylcarbamoyl)glutathione, which is further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine[3].

The use of NMF-d5 has been instrumental in demonstrating that the formation of methylamine from NMF is not a simple hydrolysis but an oxidative process[3]. Furthermore, the deuterated compound exhibits reduced hepatotoxicity compared to its non-deuterated counterpart, underscoring the role of metabolism in its toxic effects[3].

In drug development, deuterated compounds like NMF-d5 are also widely used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug in biological matrices.

Safety and Handling

This compound should be handled with the same precautions as N-Methylformamide. It is classified as harmful in contact with skin and may damage the unborn child. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Investigation of the mechanistic basis of N,N-dimethylformamide toxicity. Metabolism of N,N-dimethylformamide and its deuterated isotopomers by cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Stability of N-Methylformamide-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of N-Methylformamide-d5 (NMF-d5), a deuterated analog of N-Methylformamide (NMF) widely utilized in pharmaceutical research and development. Understanding the stability of this isotopically labeled compound is critical for its proper storage, handling, and application in areas such as NMR spectroscopy and as a tracer in metabolic studies.

Core Stability Profile

This compound, like its non-deuterated counterpart, is generally a stable liquid under standard laboratory conditions. It is crucial, however, to understand the factors that can influence its chemical and isotopic integrity over time.

General Stability: NMF-d5 is stable at room temperature when stored in a tightly sealed container, protected from light and moisture. The primary concerns regarding its stability are its potential for chemical degradation and, more critically for its intended applications, the loss of its deuterium labels through hydrogen-deuterium (D-H) exchange.

Incompatibilities: To prevent chemical degradation, NMF-d5 should not be stored with or exposed to strong oxidizing agents, acids, bases, or acid chlorides. Contact with these substances can lead to decomposition, producing hazardous byproducts such as carbon monoxide and oxides of nitrogen.

Isotopic Stability and Deuterium-Hydrogen Exchange

The utility of this compound is intrinsically linked to the stability of its five deuterium atoms. The potential for these deuterium atoms to exchange with protons from the environment (e.g., from residual water) is a key consideration. This D-H exchange is primarily influenced by pH and temperature.

Factors Influencing D-H Exchange:

-

pH: The rate of D-H exchange is significantly slower in neutral to slightly acidic conditions. Both strongly acidic and strongly basic conditions will accelerate the exchange rate.

-

Temperature: Higher temperatures increase the rate of D-H exchange. Therefore, storage at lower temperatures is recommended to maintain isotopic purity.

-

Solvent: The presence of protic solvents, especially water, is necessary for D-H exchange to occur.

Quantitative Stability Data

Direct quantitative stability data for this compound is limited. However, data from general stability studies of deuterated compounds and the known behavior of amides allow for the following recommendations and expected stability profiles.

| Parameter | Condition | Expected Stability |

| Chemical Purity | Room Temperature (20-25°C), sealed, dark | Stable for extended periods (typically >1 year). Regular purity checks are recommended for long-term storage. |

| Elevated Temperature (>40°C) | Increased risk of degradation. Avoid prolonged exposure. | |

| Exposure to incompatible materials | Rapid degradation can occur. | |

| Isotopic Purity | Recommended Storage (2-8°C), anhydrous | High isotopic purity (e.g., >98 atom % D) is maintained for long durations. |

| Room Temperature, presence of moisture | Gradual D-H exchange may occur over time, leading to a decrease in isotopic enrichment. The rate will depend on the amount of water and the pH. | |

| Acidic Conditions (pH < 2) | Accelerated D-H exchange. | |

| Basic Conditions (pH > 9) | Significantly accelerated D-H exchange. |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for sensitive applications, its chemical and isotopic purity should be periodically verified. The following outlines a general experimental protocol for such an assessment.

Objective: To determine the chemical and isotopic stability of this compound under specific storage conditions over time.

Materials:

-

This compound sample

-

Appropriate deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6)

-

High-resolution NMR spectrometer

-

High-resolution mass spectrometer (optional, for precise isotopic distribution)

-

Controlled environment chambers (for different temperature and humidity conditions)

-

pH meter and appropriate buffers (for pH-dependent studies)

Methodology:

-

Initial Analysis (Time Zero):

-

Record a high-resolution ¹H NMR spectrum of the neat NMF-d5 or a solution in a deuterated solvent. The residual proton signals corresponding to the N-methyl and formyl groups will be used to determine the initial isotopic purity.

-

(Optional) Obtain a high-resolution mass spectrum to determine the initial isotopic distribution.

-

-

Sample Storage:

-

Aliquot the NMF-d5 into several sealed vials.

-

Store the vials under the desired conditions (e.g., recommended storage at 2-8°C, room temperature, elevated temperature, and in the presence of controlled amounts of water or at different pH values).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

-

Repeat the ¹H NMR and/or mass spectrometry analysis as performed at time zero.

-

-

Data Analysis:

-

¹H NMR: Integrate the residual proton signals and compare them to an internal standard or the total integral of all species to calculate the percentage of D-H exchange over time.

-

Mass Spectrometry: Analyze the isotopic cluster to determine any changes in the relative abundances of the different deuterated species.

-

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for a stability study of this compound.

Logical Relationship of Factors Affecting Stability

The stability of this compound is a function of several interconnected factors. The diagram below illustrates these relationships.

Conclusion and Recommendations

This compound is a stable compound when handled and stored correctly. To maximize its shelf-life and maintain its high isotopic purity, it is recommended to:

-

Store at 2-8°C.

-

Keep containers tightly sealed to protect from moisture.

-

Store in a dark place or use amber vials to protect from light.

-

Avoid contact with strong acids, bases, and oxidizing agents.

-

For critical applications, verify the isotopic purity using ¹H NMR before use, especially if the compound has been stored for an extended period or under suboptimal conditions.

By adhering to these guidelines and understanding the factors that influence its stability, researchers, scientists, and drug development professionals can confidently use this compound in their studies, ensuring the accuracy and reliability of their results.

A Technical Guide to N-Methylformamide-d5 (CAS: 863653-47-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Methylformamide-d5 (NMF-d5), a deuterated isotopologue of N-Methylformamide (NMF). Its primary utility lies in its application as a high-polarity, aprotic solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and as an isotopic tracer in metabolic or mechanistic studies. This guide details its physicochemical properties, primary applications, a general experimental protocol for its use in NMR, and essential safety information.

Physicochemical and Isotopic Properties

This compound is the deuterated form of NMF where five hydrogen atoms have been replaced by deuterium atoms.[1] This isotopic substitution is crucial for its application in ¹H NMR, as it renders the solvent transparent in the proton spectrum, allowing for clear observation of the analyte's signals. Key quantitative properties are summarized below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 863653-47-8 | [1][2] |

| Molecular Formula | C₂D₅NO (or DCONDCD₃) | |

| Molecular Weight | 64.10 g/mol | [3] |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | Colorless liquid | [1] |

| Density | 1.011 g/cm³ (at 20°C for non-deuterated) | [4] |

| Boiling Point | 182.5 - 201°C (Predicted/for non-deuterated) | [1][5][6] |

| Melting Point | -3.2°C (for non-deuterated) | [5][6] |

| Flash Point | ~81.5 - 111°C (Predicted/for non-deuterated) | [1][5][7] |

| Solubility | Miscible in water (for non-deuterated) |[8] |

Molecular Structure and Isotopic Relationship

The structure of NMF-d5 is analogous to NMF, featuring a peptide-like bond that results in a high rotational barrier between the carbonyl carbon and the nitrogen atom.[8] The replacement of hydrogen with deuterium does not significantly alter the molecular geometry or its properties as a solvent.

Caption: Molecular structure of this compound (DCONDCD₃).

The relationship between NMF and its deuterated form is fundamental to its application. Isotopic labeling provides a powerful tool for scientists.

Caption: Relationship between N-Methylformamide and its d5-isotopologue.

Applications in Research and Development

The primary application of this compound is as a deuterated solvent in NMR spectroscopy. Its high polarity makes it suitable for dissolving a wide range of organic compounds, peptides, and other polar molecules that are insoluble in less polar solvents like chloroform-d or benzene-d6.

Key applications include:

-

NMR Solvent: Its main use is as a medium for high-resolution NMR analysis of polar analytes.[1] The deuterium nuclei have a much smaller magnetic moment than protons, resulting in a "silent" solvent background in ¹H NMR spectra.

-

Isotopic Labeling: NMF-d5 can be used as a source of deuterium in synthetic chemistry to introduce isotopic labels into molecules.[1] This is valuable for tracing metabolic pathways or elucidating reaction mechanisms.

-

Reaction Medium: As a deuterated analog of NMF, it can serve as a solvent for monitoring chemical reactions in situ via NMR without interference from solvent protons.

Experimental Protocol: NMR Sample Preparation

This section outlines a standard, generalized procedure for preparing a sample for ¹H NMR analysis using this compound.

Materials:

-

Analyte (solid or liquid)

-

This compound (CAS: 863653-47-8)

-

NMR tube (5 mm standard)

-

Pipettes

-

Vortex mixer

-

Analytical balance

Methodology:

-

Analyte Preparation: Accurately weigh approximately 1-10 mg of the solid analyte directly into the NMR tube. If the analyte is a liquid, use a pipette to add 1-10 µL.

-

Solvent Addition: Add approximately 0.5-0.7 mL of this compound to the NMR tube using a clean pipette. The final volume should be sufficient to cover the NMR instrument's detection coils (typically a height of ~4-5 cm).

-

Dissolution: Cap the NMR tube securely and vortex or gently agitate it until the analyte is completely dissolved. A brief application of sonication may aid in the dissolution of poorly soluble samples.

-

Transfer and Analysis: Carefully insert the NMR tube into the spinner turbine, ensuring the correct depth. Place the assembly into the NMR spectrometer's magnet.

-

Data Acquisition: Proceed with instrument-specific procedures for locking onto the deuterium signal of NMF-d5, shimming to homogenize the magnetic field, and acquiring the proton NMR spectrum.

Caption: General experimental workflow for NMR sample preparation.

Safety and Handling

This compound shares the same toxicological profile as its non-deuterated counterpart. It is classified as a substance that may damage fertility or an unborn child and is harmful in contact with skin.[4][9] Strict adherence to safety protocols is mandatory.

Table 2: Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictograms | GHS07 (Health Hazard), GHS08 (Serious Health Hazard) | [9] |

| Signal Word | Danger | [9][10] |

| Hazard Statements | H312: Harmful in contact with skin.H360D: May damage the unborn child. | [4][11] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P308 + P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up. |[4][7] |

Handling Recommendations:

-

Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][11]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 863653-47-8 [m.chemicalbook.com]

- 3. This compound | CAS 863653-47-8 | LGC Standards [lgcstandards.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. This compound 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.it [fishersci.it]

N-Methylformamide-d5: A Technical Guide for Researchers

An In-depth Whitepaper on the Properties, Synthesis, and Application of N-Methylformamide-d5 in Scientific Research and Drug Development

This compound (NMF-d5) is the deuterated isotopologue of N-Methylformamide (NMF), a polar organic solvent and a valuable intermediate in organic synthesis. The substitution of hydrogen atoms with deuterium isotopes makes NMF-d5 an indispensable tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it serves as a high-purity internal standard for mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is characterized by its increased molecular weight compared to its non-deuterated counterpart, a direct result of the five deuterium atoms replacing hydrogen atoms on the methyl and formyl groups. This mass difference is fundamental to its utility as an internal standard.

Comparative Physicochemical Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analog, N-Methylformamide.

| Property | This compound | N-Methylformamide |

| Chemical Formula | C₂D₅NO[1] | C₂H₅NO[2] |

| Molecular Weight | 64.10 g/mol [3][4] | 59.07 g/mol [5][6] |

| CAS Number | 863653-47-8[1][2] | 123-39-7[5][6] |

| Appearance | Colorless liquid[2][3] | Colorless liquid[5][7] |

| Boiling Point (Predicted) | 182.5 ± 9.0 °C at 760 mmHg[2] | 182.6 °C[7] |

| Density (Predicted) | 0.9 ± 0.1 g/cm³[2] | 1.011 g/mL[7] |

| Flash Point (Predicted) | 81.5 ± 3.7 °C[2] | 111 °C[7] |

| Isotopic Purity | Typically ≥98 atom % D[3] | Not Applicable |

Synthesis of this compound

Experimental Protocol: Conceptual Synthesis Pathway

The most common industrial preparation of NMF involves the reaction of methylamine with methyl formate.[6] To synthesize NMF-d5, this reaction is adapted using deuterated methylamine (methyl-d3-amine) and deuterated methyl formate.

Reaction: CD₃ND₂ + DCOOCD₃ → DCONDCD₃ + CD₃OD

Methodology:

-

Preparation of Deuterated Precursors:

-

Methyl-d3-amine (CD₃ND₂): This can be synthesized through methods such as the reduction of deuterated nitromethane. Deuterated nitromethane is obtainable by reacting nitromethane with deuterium water under basic conditions.

-

Deuterated Methyl Formate (DCOOCD₃): This can be prepared by the esterification of deuterated formic acid with deuterated methanol.

-

-

Reaction Conditions:

-

The reaction is typically carried out by combining deuterated methylamine and deuterated methyl formate, often in a sealed reaction vessel due to the volatility of methylamine.

-

The reaction can be performed with or without a solvent. Given the polar nature of the reactants and product, a polar aprotic solvent could be used if necessary.

-

The reaction mixture is stirred, and the temperature is controlled. The formation of NMF from methylamine and methyl formate is an exothermic reaction.

-

-

Purification:

-

The primary byproduct of this reaction is deuterated methanol.

-

Purification of the this compound product is achieved through fractional distillation to separate it from any unreacted starting materials and the methanol-d4 byproduct.

-

The logical workflow for the synthesis is outlined in the diagram below.

Caption: Conceptual synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). In drug development, such methods are crucial for pharmacokinetics, metabolism studies, and clinical sample analysis.

Use as an Internal Standard in LC-MS

Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps.

This protocol provides a general methodology for the use of NMF-d5 as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma).

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking a blank biological matrix with the analyte stock solution to achieve a range of concentrations covering the expected sample concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each calibration standard, QC, and unknown sample, add a fixed volume (e.g., 20 µL) of the NMF-d5 internal standard working solution.

-

Vortex each sample briefly to ensure thorough mixing.

-

Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS system.

-

Develop a chromatographic method to separate the analyte and NMF-d5 from other matrix components. Due to the deuterium substitution, NMF-d5 may have a slightly different retention time than the non-deuterated analyte it is used to quantify.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and NMF-d5 (Multiple Reaction Monitoring - MRM mode).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard (NMF-d5) for all standards, QCs, and samples.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the general workflow for using NMF-d5 as an internal standard.

Caption: Workflow for quantitative analysis using NMF-d5 as an internal standard.

References

- 1. This compound | CAS 863653-47-8 | LGC Standards [lgcstandards.com]

- 2. Page loading... [guidechem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. N-Methylformamide (NMF) - High-Purity Solvent [epchems.com]

- 6. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 7. Formamide, N-methyl- [webbook.nist.gov]

Navigating the Solubility Landscape of N-Methylformamide-d5 in Organic Solvents

For researchers, scientists, and professionals engaged in drug development, understanding the solubility characteristics of deuterated compounds like N-Methylformamide-d5 is paramount for successful experimental design and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering a foundational understanding for its application in sensitive analytical techniques and complex organic syntheses.

Qualitative Solubility Overview

The solubility of N-Methylformamide is dictated by its high polarity and its capacity to act as both a hydrogen bond donor and acceptor.[2] This allows for favorable interactions with a wide array of organic solvents.

| Solvent Class | Representative Solvents | Solubility Profile of N-Methylformamide |

| Polar Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Miscible[2][4][5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Miscible / Readily Soluble[2][6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Limited to Immiscible[2][6] |

| Ketones | Acetone | Readily Soluble[4] |

| Esters | Ethyl Acetate | Readily Soluble[4] |

This table summarizes the qualitative solubility of N-Methylformamide (NMF) based on available data. It is expected that this compound will exhibit a similar solubility pattern.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol that can be adapted to quantitatively determine the solubility of this compound in a specific organic solvent. This method is based on the principle of reaching a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Methodology:

-

Preparation of Solvent: Ensure the organic solvent is pure and dry, as impurities can affect solubility.

-

Addition of Solute: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent. The excess is crucial to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solute.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or NMR) to determine the concentration of this compound.

-

Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Significance in Research and Development

The use of deuterated solvents is critical in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals of the solvent itself.[7][8] this compound, with its excellent solvency for a wide range of organic compounds, is a valuable medium for NMR-based structural elucidation and reaction monitoring.[9] Furthermore, in drug development, understanding the solubility of deuterated compounds is essential for formulation studies and for conducting isotopic labeling experiments to probe metabolic pathways.[7] While the solubility of this compound is expected to be very similar to its non-deuterated counterpart, for applications requiring high precision, experimental verification using the protocol outlined above is strongly recommended.

References

- 1. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 2. nbinno.com [nbinno.com]

- 3. N-Methylformamide (NMF) - High-Purity Solvent [epchems.com]

- 4. N-Methylformamide | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 5. N-Methylformamide - Wikipedia [en.wikipedia.org]

- 6. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synmr.in [synmr.in]

- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. Page loading... [wap.guidechem.com]

Navigating the Nuances of N-Methylformamide-d5: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of N-Methylformamide-d5 (NMF-d5). While toxicological data is primarily available for its non-deuterated analogue, N-Methylformamide (NMF), the safety and handling precautions are considered directly applicable. This guide synthesizes critical information into a usable format, including quantitative data tables, detailed experimental protocols, and visual diagrams to ensure safe and effective use in a laboratory setting.

Core Safety and Physical Properties

N-Methylformamide is a clear, colorless liquid with a faint amine-like odor. It is essential to handle this compound with care, recognizing its potential health hazards. The following tables summarize the key physical, chemical, and toxicological properties of N-Methylformamide.

Table 1: Physical and Chemical Properties of N-Methylformamide

| Property | Value |

| Molecular Formula | C₂H₅NO |

| Molecular Weight | 59.07 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Slight amine odor |

| Boiling Point | 199-201 °C |

| Melting Point | -3.2 °C |

| Flash Point | 111 °C[1] |

| Autoignition Temperature | 425 °C[1] |

| Vapor Pressure | 0.25 mmHg @ 25 °C |

| Specific Gravity | 1.003 g/cm³ |

| Solubility | Soluble in water |

Table 2: Toxicological Data for N-Methylformamide

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 4,000 mg/kg[2] |

| LD50 | Mouse | Oral | 2,600 mg/kg[3] |

| LD50 | Rat | Intraperitoneal | 3,500 mg/kg[3] |

| NOAEL (Developmental) | Rat | Inhalation | 15 ppm[4] |

| LOAEL (Maternal Toxicity) | Rat | Inhalation | 50 ppm[4] |

| LOAEL (Developmental) | Rat | Inhalation | 50 ppm[4] |

Table 3: GHS Hazard Classification and Precautionary Statements

| Classification | Code | Statement |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. |

| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. |

| Reproductive Toxicity (Category 1B) | H360D | May damage the unborn child. |

| Precautionary Statements | ||

| Prevention | P202 | Do not handle until all safety precautions have been read and understood. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Exposure Control

Proper handling and the use of appropriate personal protective equipment (PPE) are paramount to ensure the safety of laboratory personnel.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical splash goggles or a face shield.[1] |

| Skin Protection | Chemically resistant gloves (e.g., butyl rubber, nitrile rubber). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Toxicological Profile and Metabolic Pathway

N-Methylformamide is known to cause hepatotoxicity and reproductive toxicity.[4][5] The mechanism of hepatotoxicity is believed to involve metabolic activation by the cytochrome P450 enzyme, CYP2E1.[6] This process is thought to generate a reactive intermediate that depletes cellular glutathione (GSH) and leads to oxidative stress and liver cell damage.[2]

Caption: Proposed metabolic pathway of N-Methylformamide leading to hepatotoxicity.

Experimental Protocols

General Laboratory Handling Workflow

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Caption: General laboratory workflow for the safe handling of this compound.

Generalized Protocol for Use as an Internal Standard in LC-MS/MS

This compound is suitable for use as an internal standard (IS) for the quantification of N-Methylformamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol; specific parameters should be optimized for the instrument and matrix being used.

Objective: To quantify the concentration of N-Methylformamide in a biological sample (e.g., plasma, urine) using this compound as an internal standard.

Materials:

-

This compound (IS)

-

N-Methylformamide (analytical standard)

-

Biological matrix (e.g., plasma, urine)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Appropriate LC column (e.g., C18)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Vortex mixer, centrifuge

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of N-Methylformamide (e.g., 1 mg/mL) in methanol.

-

From these stock solutions, prepare a series of working standard solutions of N-Methylformamide and a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (or calibration standard or quality control sample), add a fixed volume (e.g., 10 µL) of the this compound working internal standard solution.

-

Add 3 volumes (e.g., 300 µL) of cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex the samples for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the following MRM transitions (to be optimized):

-

N-Methylformamide: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1) -> Product ion (Q3)

-

-

Optimize collision energy and other source parameters.

-

-

-

Data Analysis:

-

Integrate the peak areas for both N-Methylformamide and this compound.

-

Calculate the peak area ratio (N-Methylformamide / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the N-Methylformamide calibration standards.

-

Determine the concentration of N-Methylformamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Representative Toxicology Study Protocol (Inhalation)

The following is a representative protocol based on published developmental toxicity studies of N-Methylformamide.[4]

Objective: To assess the maternal and developmental toxicity of inhaled N-Methylformamide in a rodent model.

Materials:

-

N-Methylformamide

-

Sprague-Dawley rats (timed-pregnant females)

-

Nose-only inhalation exposure chambers

-

Standard laboratory animal diet and water

-

Equipment for clinical observations, body weight, and food consumption measurements

-

Surgical and necropsy instruments

-

Microscope for histopathological examination

Procedure:

-

Animal Acclimation and Housing:

-

Acclimate timed-pregnant rats for a minimum of 5 days before the start of exposure.

-

House animals individually in standard cages with free access to food and water, except during exposure periods.

-

Maintain a 12-hour light/dark cycle.

-

-

Exposure Regimen:

-

Divide the animals into at least four groups: a control group (0 ppm) and three exposure groups (e.g., 15, 50, and 150 ppm N-Methylformamide).

-

Expose the animals via nose-only inhalation for 6 hours per day from gestation day 7 to 16.

-

Monitor and maintain the target concentrations in the exposure chambers throughout the exposure period.

-

-

Maternal Observations:

-

Record clinical signs of toxicity daily.

-

Measure body weight and food consumption at regular intervals throughout the gestation period.

-

-

Terminal Procedures:

-

On gestation day 22, euthanize the dams by an approved method.

-

Perform a gross necropsy on all dams.

-

Examine the uterine contents, including the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Weigh the gravid uterus.

-

-

Fetal Examinations:

-

Determine the body weight and sex of each fetus.

-

Perform external examinations of all fetuses for any malformations.

-

Conduct visceral and skeletal examinations on a subset of fetuses from each litter to assess for internal and skeletal abnormalities.

-

-

Data Analysis:

-

Analyze maternal and fetal data for statistically significant differences between the control and exposure groups.

-

Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity.

-

Conclusion

This compound is a valuable tool for researchers, particularly in quantitative bioanalysis. However, its use necessitates a thorough understanding of the associated hazards, which are comparable to its non-deuterated form. By adhering to the safety precautions, handling guidelines, and experimental considerations outlined in this guide, researchers can safely and effectively utilize this compound in their work. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use and ensure that all laboratory personnel are adequately trained in the handling of hazardous chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. This compound | CAS 863653-47-8 | LGC Standards [lgcstandards.com]

Methodological & Application

Application Notes and Protocols for N-Methylformamide-d5 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformamide-d5 (NMF-d5) is a deuterated solvent increasingly utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and dynamic analysis of a variety of molecules. Its unique properties, including high polarity, the ability to form hydrogen bonds, and a wide liquid range, make it a valuable alternative to more common NMR solvents, particularly for challenging samples. These application notes provide a comprehensive overview of the properties, applications, and protocols for the effective use of NMF-d5 in your research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a deuterated solvent is crucial for its effective application in NMR spectroscopy. The key properties of this compound are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.

| Property | This compound (DCONDCD₃) | N-Methylformamide (HCONHCH₃) |

| Molecular Weight | 64.10 g/mol | 59.07 g/mol |

| Formula | C₂D₅NO | C₂H₅NO |

| Density | ~1.011 g/mL at 25 °C | 1.011 g/mL at 25 °C |

| Melting Point | ~ -4 °C | -4 °C |

| Boiling Point | ~ 180-185 °C | 180-185 °C |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Residual Solvent Peaks

Accurate identification of residual solvent peaks is critical for correct spectral interpretation. While a definitive, publicly available spectrum for this compound with assigned residual peaks is not readily found in the primary literature or major solvent data compilations, the expected regions for the residual ¹H and ¹³C signals can be inferred from the structure. The molecule has two distinct environments where residual protons can occur: the formyl position (-CDO) and the methyl group (-CD₃). Due to the electron-withdrawing nature of the carbonyl group and the nitrogen atom, the formyl proton resonance is expected to be downfield, while the methyl proton resonance will be further upfield.

Note: It is highly recommended that users acquire a spectrum of neat this compound on their own instrument to determine the precise chemical shifts of the residual peaks and any impurities, as these can vary slightly based on the manufacturer, batch, and spectrometer conditions.

Applications of this compound in NMR Spectroscopy

The distinct solvent properties of NMF-d5 make it particularly suitable for a range of specialized applications.

Peptide and Protein NMR

N-Methylformamide's ability to act as both a hydrogen bond donor and acceptor makes it an excellent solvent for peptides and proteins, mimicking aspects of the peptide backbone environment.

-

Solubilizing Difficult Peptides: Many peptides, especially those with hydrophobic residues, exhibit poor solubility in aqueous solutions or other common organic solvents. The high polarity of NMF-d5 can facilitate the dissolution of these challenging samples, enabling high-resolution NMR analysis.

-

Studying Hydrogen Bonding: The amide proton of NMF-d5 can exchange with the amide protons of the peptide backbone. This property, combined with its ability to form hydrogen bonds, allows for detailed studies of intramolecular and intermolecular hydrogen bonding within and between peptides, which is crucial for understanding their secondary and tertiary structures.

-

Conformational Analysis: By providing a different solvent environment compared to water or less polar solvents, NMF-d5 can help in exploring the conformational landscape of peptides and proteins, potentially revealing conformations that are relevant for biological activity but less populated in other solvents.

Polymer Analysis

The analysis of polymers by NMR often requires solvents that can dissolve high molecular weight species and provide good spectral resolution.

-

Solubility of Polar Polymers: NMF-d5 is an effective solvent for a variety of polar polymers that are insoluble in less polar solvents like chloroform-d or benzene-d6.

-

High-Temperature NMR: With a boiling point of around 180-185 °C, NMF-d5 is suitable for high-temperature NMR experiments. This is particularly useful for polymers that require elevated temperatures to achieve sufficient solubility or to study dynamic processes such as polymer chain motion.

Drug Development and Metabolite Analysis

In the pharmaceutical industry, NMR is a key technique for structural elucidation and impurity profiling.

-

Solubilizing Drug Candidates: NMF-d5 can be a valuable tool for dissolving polar drug candidates and their metabolites that have limited solubility in other common NMR solvents, facilitating their structural characterization.

-

Reaction Monitoring: Its ability to dissolve a wide range of organic molecules makes NMF-d5 a suitable medium for monitoring the progress of certain chemical reactions in real-time by NMR.

Experimental Protocols

The following protocols provide a general guideline for the preparation of NMR samples using this compound. It is essential to adapt these protocols based on the specific requirements of the analyte and the NMR experiment.

General Sample Preparation Protocol

Caption: General workflow for preparing an NMR sample using this compound.

Methodology:

-

Analyte Preparation: Ensure the analyte is pure and dry. Weigh an appropriate amount of the sample directly into a clean, dry glass vial. The required amount will depend on the molecular weight of the analyte and the sensitivity of the NMR spectrometer.

-

For ¹H NMR of small molecules (< 1000 g/mol ), 1-5 mg is typically sufficient.

-

For ¹³C NMR of small molecules, 10-50 mg is recommended.

-

For peptides and proteins, concentrations typically range from 0.1 to 1 mM.

-

-

Dissolution: Add the required volume of this compound to the vial. A typical volume for a standard 5 mm NMR tube is 0.5-0.7 mL. Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, preferably with a small plug of glass wool to filter out any particulate matter, transfer the solution into a clean, high-quality NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

-

Pre-acquisition: Before inserting the sample into the magnet, ensure it is at the desired experimental temperature, especially if conducting variable temperature studies.

Protocol for Peptide NMR

Caption: Workflow for preparing a peptide sample for NMR analysis in NMF-d5.

Methodology:

-

Peptide Handling: Start with a lyophilized peptide to ensure it is free of water and other solvents.

-

Weighing: Accurately weigh 1-5 mg of the peptide, depending on its molecular weight and the desired concentration (typically 0.5-2 mM for peptide NMR).

-

Dissolution: Dissolve the peptide in 0.5 mL of this compound in a microcentrifuge tube. Gentle vortexing can aid dissolution.

-

pH Adjustment: The apparent pH of the sample can be critical for peptide conformation and amide proton exchange rates. If necessary, the apparent pH can be adjusted by adding microliter amounts of dilute deuterated acid (e.g., DCl) or base (e.g., NaOD). Note that pH measurements in non-aqueous solvents are not absolute and should be considered as apparent pH.

-

Transfer: Transfer the final solution to a clean NMR tube.

-

NMR Acquisition: Proceed with the desired NMR experiments, such as TOCSY for spin system identification and NOESY for obtaining distance restraints for structure calculation.

Logical Relationships in NMR Experimentation

The process of conducting an NMR experiment, from sample preparation to data analysis, involves a series of logical steps. The following diagram illustrates the general relationship between these key stages.

Caption: The logical progression of an NMR experiment from sample preparation to final analysis.

Conclusion

This compound is a versatile and valuable deuterated solvent for NMR spectroscopy, offering unique advantages for the analysis of peptides, proteins, polymers, and other challenging molecules. Its high polarity, hydrogen bonding capabilities, and wide temperature range expand the toolkit available to researchers for detailed molecular characterization. By following the protocols and considering the properties outlined in these application notes, scientists can effectively leverage NMF-d5 to gain deeper insights into the structure and dynamics of their molecules of interest.

Application Note: High-Throughput Quantification of N-Methylformamide in Biological Matrices using N-Methylformamide-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methylformamide (NMF) in biological matrices, such as plasma and urine. The method utilizes N-Methylformamide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4] This high-throughput assay is suitable for pharmacokinetic studies, toxicological assessments, and occupational exposure monitoring of N,N-Dimethylformamide (DMF), for which NMF is a major metabolite.[5]

Introduction

N-Methylformamide (NMF) is a primary metabolite of the widely used industrial solvent N,N-Dimethylformamide (DMF). Monitoring NMF levels in biological fluids is crucial for assessing occupational exposure and for toxicological studies. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte throughout the analytical process, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[2] this compound, being chemically identical to NMF, co-elutes chromatographically and experiences similar ionization efficiency, making it an ideal internal standard for accurate quantification.[2] This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of NMF using this compound.

Chemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| N-Methylformamide | C₂H₅NO | 59.07 |

| This compound | C₂D₅NO | 64.10[6] |

Experimental Protocols

Materials and Reagents

-

N-Methylformamide (≥99.5% purity)

-

This compound (≥98% isotopic purity)[6]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma/urine (blank)

-

96-well protein precipitation plates

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Methylformamide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the N-Methylformamide primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank biological matrix (plasma or urine) with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

A protein precipitation method is employed for sample cleanup.

-

To 50 µL of each standard, QC, and study sample in a 96-well plate, add 150 µL of the IS working solution in acetonitrile (100 ng/mL this compound in ACN).

-

Mix thoroughly for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Experimental Workflow

Caption: A flowchart illustrating the major steps in the analytical workflow.

LC-MS/MS Method

LC Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | See Table below |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Methylformamide | 60.1 | 42.1 | 15 |

| This compound | 65.1 | 46.1 | 15 |

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL in both plasma and urine. The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Calibration Curve Data (Example in Plasma)

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) |

| 1 | 0.012 ± 0.001 |

| 5 | 0.061 ± 0.004 |

| 10 | 0.123 ± 0.009 |

| 50 | 0.615 ± 0.045 |

| 100 | 1.23 ± 0.09 |

| 500 | 6.14 ± 0.42 |

| 1000 | 12.29 ± 0.85 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, High). The results were well within the acceptable limits of ±15% (±20% for LLOQ).

Precision and Accuracy Data (Example in Plasma)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |

| Low | 3 | 6.2 | 98.7 | 8.9 | 101.5 |

| Mid | 80 | 4.1 | 102.3 | 6.5 | 100.9 |

| High | 800 | 3.5 | 99.5 | 5.8 | 99.1 |

Matrix Effect and Recovery

The use of this compound effectively compensated for matrix effects. The matrix factor was consistently close to 1, indicating minimal ion suppression or enhancement. The extraction recovery was determined to be high and consistent across the QC levels.

Logical Relationship of Internal Standard Function

References

- 1. Home - Cerilliant [cerilliant.com]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. nebiolab.com [nebiolab.com]

- 5. [Measurement of N-methylformamide in occupational exposure to N,N-dimethylformamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Utilizing N-Methylformamide-d5 in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application guidelines for the use of N-Methylformamide-d5 (NMF-d5) in solid-phase peptide synthesis (SPPS). NMF-d5, a deuterated analog of N-Methylformamide (NMF), presents a specialized solvent option for SPPS, particularly for challenging sequences prone to aggregation and for syntheses requiring in-process monitoring by nuclear magnetic resonance (NMR) spectroscopy.

Introduction

Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics and research tools. A critical factor in successful SPPS is the choice of solvent, which must effectively solvate the growing peptide chain and the solid support. While N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are the conventional solvents of choice, they are facing increasing scrutiny due to toxicity concerns.[1] This has spurred research into "greener" and more effective solvent alternatives.

N-Methylformamide (NMF) has emerged as a promising alternative due to its high polarity and excellent solvating properties, which can be beneficial in disrupting the secondary structures that lead to peptide aggregation.[2] The deuterated form, NMF-d5, offers the unique advantage of being NMR-silent in ¹H NMR, making it an ideal solvent for real-time monitoring of reaction kinetics and peptide conformation directly on the solid support.

Key Applications and Advantages of this compound in SPPS

-

Overcoming Aggregation: NMF's ability to disrupt hydrogen bonding can help to prevent the formation of β-sheet structures in growing peptide chains, a primary cause of aggregation and failed syntheses.[2]

-

"Green" Chemistry: NMF is being explored as a more environmentally benign alternative to DMF and NMP, aligning with the principles of green chemistry.[1][3]

-

In-Situ Reaction Monitoring: The use of NMF-d5 allows for direct, non-invasive monitoring of coupling and deprotection steps using ¹H NMR spectroscopy without interference from solvent signals. This can be invaluable for optimizing reaction conditions and troubleshooting difficult syntheses.

-

Improved Solubility: NMF's high polarity can enhance the solubility of protected amino acids and coupling reagents, potentially leading to more efficient reactions.[4]

Properties of N-Methylformamide vs. DMF

For researchers considering the substitution of DMF with NMF, a comparison of their physical and chemical properties is essential.

| Property | N-Methylformamide (NMF) | N,N-Dimethylformamide (DMF) |

| Molecular Formula | C₂H₅NO | C₃H₇NO |

| Molecular Weight | 59.07 g/mol | 73.09 g/mol |

| Boiling Point | 180-185 °C | 153 °C |

| Density | 1.00 g/mL | 0.944 g/mL |

| Polarity | High | High |

| Toxicity | Considered less reprotoxic than DMF | Classified as a substance of very high concern due to reproductive toxicity |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis using this compound

This protocol outlines the general steps for manual Fmoc-based SPPS using NMF-d5 as the primary solvent. The procedure can be adapted for automated synthesizers with appropriate modifications.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound (NMF-d5)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Dichloromethane (DCM) for resin washing

-

Methanol (MeOH) for resin washing

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

SPPS reaction vessel

-

Shaker or vortexer

Protocol Steps:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add NMF-d5 to the resin and allow it to swell for at least 1 hour with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a 20% solution of piperidine in NMF-d5 to the resin.

-

Agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the deprotection step for another 10-15 minutes.

-

Wash the resin thoroughly with NMF-d5 (3-5 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in NMF-d5.

-

Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.

-

Drain the coupling solution and wash the resin with NMF-d5 (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-